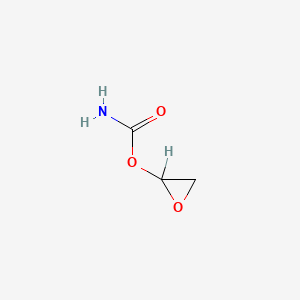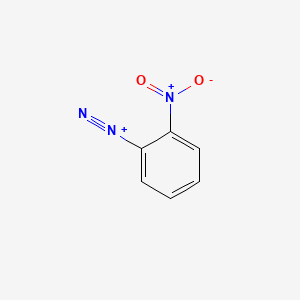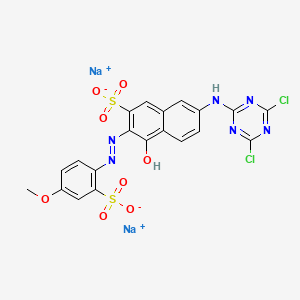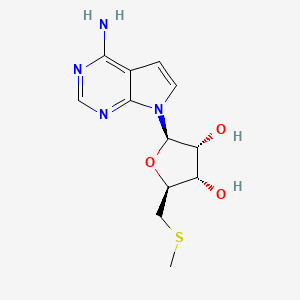
5'-Deoxy-5'-(methylthio)-tubercidin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Deoxy-5’-(Methylthio)-Tubercidin, also known as 5’-Deoxy-5’-(methylthio)adenosine, is a naturally occurring nucleoside analog. It is a derivative of adenosine, where the hydroxyl group at the 5’ position of the ribose is replaced by a methylthio group. This compound is known for its role in various biochemical processes and has been studied for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Deoxy-5’-(Methylthio)-Tubercidin typically involves the methylation of adenosine derivatives. One common method includes the reaction of adenosine with methylthio reagents under specific conditions to achieve the desired substitution at the 5’ position .
Industrial Production Methods
Industrial production of 5’-Deoxy-5’-(Methylthio)-Tubercidin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5’-Deoxy-5’-(Methylthio)-Tubercidin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methylthio group to a thiol group.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 5’-Deoxy-5’-(Methylthio)-Tubercidin can yield sulfoxides and sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5’-Deoxy-5’-(Methylthio)-Tubercidin has been extensively studied for its applications in various fields:
Mechanism of Action
The mechanism of action of 5’-Deoxy-5’-(Methylthio)-Tubercidin involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound acts as a substrate for methylthioadenosine phosphorylase, an enzyme involved in the methionine salvage pathway.
Pathways Involved: It inhibits protein carboxymethyltransferase and affects the methylation status of proteins, leading to changes in gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Adenosine: The parent compound of 5’-Deoxy-5’-(Methylthio)-Tubercidin, involved in various biochemical processes.
S-Adenosylmethionine: A methyl donor in numerous methylation reactions.
S-Adenosylhomocysteine: A product of methylation reactions and a regulator of methyltransferases.
Uniqueness
5’-Deoxy-5’-(Methylthio)-Tubercidin is unique due to its specific substitution at the 5’ position, which imparts distinct biochemical properties. Its ability to inhibit protein methylation and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
CAS No. |
61893-98-9 |
|---|---|
Molecular Formula |
C12H16N4O3S |
Molecular Weight |
296.35 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(methylsulfanylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H16N4O3S/c1-20-4-7-8(17)9(18)12(19-7)16-3-2-6-10(13)14-5-15-11(6)16/h2-3,5,7-9,12,17-18H,4H2,1H3,(H2,13,14,15)/t7-,8-,9-,12-/m1/s1 |
InChI Key |
WBPLMFVTQMIPLW-MFYTUXHUSA-N |
SMILES |
CSCC1C(C(C(O1)N2C=CC3=C(N=CN=C32)N)O)O |
Isomeric SMILES |
CSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
CSCC1C(C(C(O1)N2C=CC3=C(N=CN=C32)N)O)O |
Synonyms |
5'-methylthiotubercidin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


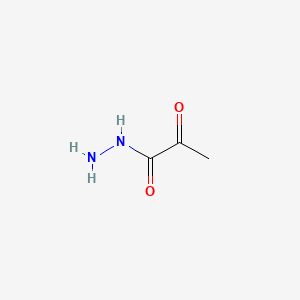
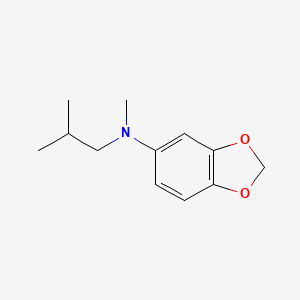

![(9R,10S)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione](/img/structure/B1203346.png)
![Pyrano[3,2-a]carbazol-9-ol, 3,11-dihydro-3,8-dimethyl-3-(4-methyl-3-penten-1-yl)-](/img/structure/B1203347.png)
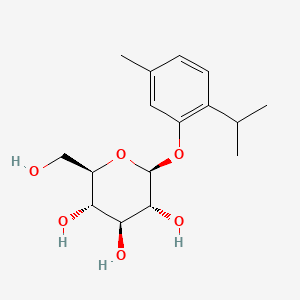
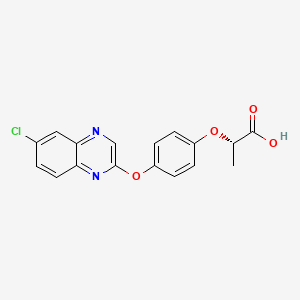
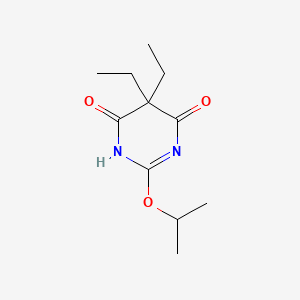
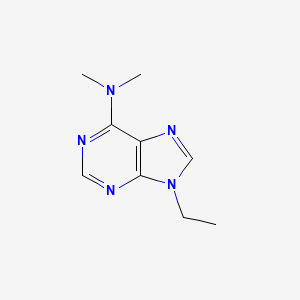
![6-[(2-METHYL-1-OXOALLYL)AMINO]HEXANOIC ACID](/img/structure/B1203358.png)
